The table below summarizes the key quantitative data on Azelastine's interaction with the histamine H1 receptor.
| Parameter | Experimental Findings | Experimental Context |
|---|---|---|
| Receptor Affinity (Potency) | IC₅₀ values consistently as low or lower than other antihistamines [1]. | Competitive radioligand binding assays on human lung tissue using [³H]pyrilamine [1]. |
| Comparative Affinity | Approximately 10 times greater binding affinity than chlorpheniramine [2] [3]. | Not specified in sources; presented as a general pharmacological characteristic. |
| Receptor Kinetics | Slow dissociation rate constant ((k_{off})) compared to diphenhydramine [4]. | Radioligand binding assays using Chinese hamster ovary (CHO) cell membrane fragments [4]. |
| Functional Duration of Action | Antagonism of histamine response persisted for at least 18 hours post-washout in guinea-pig and human airway tissue [4]. | In vitro washout studies using guinea-pig trachea and human bronchus tissue preparations [4]. |
For researchers aiming to replicate or build upon these findings, here are the methodologies from the key studies.
This protocol is used to determine affinity (IC₅₀) for histamine H1 receptors.
These experiments characterize the binding kinetics and functional duration of action.
Azelastine's efficacy stems from its multi-mechanism action. The diagram below illustrates how its H1 receptor antagonism works alongside other pharmacological effects to combat the allergic response.
This diagram shows the core allergic pathway (black) and Azelastine's points of intervention (gray). Beyond potent H1 receptor blockade, Azelastine also stabilizes mast cells to prevent the release of histamine and other mediators (like leukotrienes), and directly inhibits those mediators, providing a comprehensive anti-allergic effect [5] [6] [3].
Azelastine hydrochloride is a second-generation antihistamine widely used in clinical practice for managing allergic rhinitis and allergic conjunctivitis. Marketed primarily as a racemic mixture containing equal proportions of (R)- and (S)-enantiomers, azelastine exerts its primary therapeutic effect through potent H1-receptor antagonism, effectively mitigating symptoms such as itching, sneezing, and nasal congestion associated with allergic responses. Beyond its antihistaminic properties, azelastine demonstrates additional anti-inflammatory activities including inhibition of multiple inflammatory mediators such as leukotrienes and cytokines, contributing to its broad clinical efficacy. Despite its established therapeutic profile, the individual pharmacokinetic behavior of each enantiomer, particularly the (S)-enantiomer, remains an area of ongoing investigation with significant implications for drug development and clinical use.
The stereochemistry of drug molecules plays a crucial role in their pharmacokinetic and pharmacodynamic profiles, as biological systems frequently exhibit chiral discrimination toward enantiomers. Enzymes, receptors, and transport proteins can recognize enantiomers as distinct molecular entities due to differences in their three-dimensional structure and electronic distribution, leading to potential differences in absorption, distribution, metabolism, and excretion (ADME). Understanding these enantioselective processes is particularly important for drugs like azelastine that are administered as racemates, as significant differences in the pharmacokinetics of the individual enantiomers could impact therapeutic efficacy and safety profiles. This technical guide provides a comprehensive overview of the current understanding of (S)-azelastine pharmacokinetics, with detailed analytical methodologies and experimental protocols to support further research in this field.
Azelastine is administered through various routes, with intranasal administration being particularly common for allergic rhinitis. Recent clinical trials have investigated the bioavailability of different intranasal formulations. In a 2025 Phase I study involving healthy male volunteers, two new azelastine formulations (0.10% and 0.15%) containing sorbitol and sucralose were compared with the commercially available 0.10% formulation. The study demonstrated that the maximum plasma concentration (Cmax) and area under the curve (AUC) pharmacokinetic parameters were similar between the new 0.10% formulation and the commercial 0.10% formulation for both azelastine and its primary metabolite, desmethylazelastine. The most frequently reported adverse events were rhinorrhea (5.6%) and sneezing (5.6%), indicating comparable tolerability profiles across formulations [1].
The absorption and distribution processes of azelastine enantiomers may exhibit enantioselectivity, particularly when active transport mechanisms are involved. While passive absorption typically does not discriminate between enantiomers, carrier-mediated transport systems can demonstrate significant stereoselectivity. Although specific data on the absorption of (S)-azelastine in humans is limited, research on other chiral antihistamines provides insight into potential enantioselective processes. For instance, studies with fexofenadine have demonstrated that (R)-(+)-fexofenadine achieves plasma concentrations approximately 1.5 times higher than its (S)-(-)-counterpart, primarily due to enantioselective interactions with uptake and efflux transporters including OATP and P-glycoprotein [2].
Regarding distribution, drug-protein interactions play a significant role in enantioselective pharmacokinetics. Both human serum albumin (HSA) and α1-acid glycoprotein (AGP) can exhibit stereoselective binding, potentially leading to differences in the free fraction of each enantiomer available for pharmacological activity or metabolism. While specific plasma protein binding data for (S)-azelastine is not extensively documented in the available literature, the potential for such enantioselective distribution must be considered in comprehensive pharmacokinetic evaluations [2].
Azelastine undergoes hepatic metabolism via cytochrome P450 enzymes, primarily forming several metabolites including desmethylazelastine (DAZ), 6-hydroxyazelastine (6-OH-AZ), 7-hydroxyazelastine (7-OH-AZ), and in rats, N-oxide derivatives. The metabolic pathway of azelastine exhibits potential enantioselectivity, meaning the (R)- and (S)-enantiomers may be metabolized at different rates or through different pathways. Research has demonstrated that simultaneous enantioselective determination of azelastine and its three main metabolites is methodologically feasible, allowing for investigation of potential differences in the metabolic fate of individual enantiomers. However, comprehensive quantitative data comparing the metabolic rates and patterns specifically for (S)-azelastine versus its (R)-counterpart in humans remains an area requiring further investigation [3].
Table 1: Key Pharmacokinetic Parameters of Azelastine Enantiomers
| Parameter | Findings | Study Details |
|---|---|---|
| Bioavailability | Similar Cmax and AUC for new 0.10% formulation vs commercial 0.10% formulation | Phase I study in healthy male volunteers (n=54) [1] |
| Metabolites | Desmethylazelastine (DAZ), 6-hydroxyazelastine (6-OH-AZ), 7-hydroxyazelastine (7-OH-AZ) | Identified in humans and rats; N-oxides formed in rats [3] |
| Analytical Methods | Simultaneous enantioselective separation of azelastine and 3 metabolites achieved | HPLC-MS/MS and capillary electrophoresis methods [3] |
| Enantioselectivity | Methodological capability to detect enantiomeric differences established | Quantitative assays for enantiomers in rat plasma [3] |
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful technique for the enantioselective analysis of azelastine and its metabolites. Method development for azelastine enantiomers has successfully utilized chiral stationary phases based on amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) and various β-cyclodextrin derivatives. These systems have demonstrated capability for the simultaneous enantioselective determination of azelastine and its three main metabolites (desmethylazelastine, 6-hydroxyazelastine, and 7-hydroxyazelastine), enabling comprehensive investigation of potential enantioselective differences in plasma concentrations and metabolism. The normal-phase conditions typically employ n-hexane with ethanol or 2-propanol as organic modifiers, often with the addition of diethylamine to improve peak shape and resolution for these basic compounds [3].
The HPLC-MS/MS approach provides several advantages for enantioselective pharmacokinetic studies, including high sensitivity, excellent selectivity, and the ability to monitor multiple analytes simultaneously. When applied to extracted rat plasma samples, this methodology has enabled the first detailed investigations into potential enantioselective differences in the pharmacokinetic behavior of azelastine enantiomers. The mass spectrometry detection, particularly when operated in multiple reaction monitoring (MRM) mode, offers superior specificity compared to conventional UV or fluorescence detection, especially important for analyzing complex biological matrices where endogenous compounds may interfere with the analytes of interest [3].
Capillary electrophoresis (CE) presents an alternative approach for enantioselective analysis of azelastine enantiomers, offering distinct advantages including high separation efficiency, minimal solvent consumption, and rapid method development. Enantioselective CE separations of azelastine and its metabolites have been achieved using various cyclodextrin-based chiral selectors added to the background electrolyte. The use of polyacrylamide-coated capillaries has proven particularly beneficial in CE analysis of these basic compounds, significantly reducing electroosmotic flow and analyte adsorption to the capillary wall, thereby improving separation efficiency and reproducibility. Method validation studies have demonstrated that CE can provide comparable results to HPLC-MS/MS for pharmacokinetic studies, offering a complementary technique for enantioselective analysis [3].
Table 2: Analytical Methods for Azelastine Enantiomer Separation
| Method | Chiral Selector | Matrix | Key Features |
|---|---|---|---|
| HPLC-MS/MS | Amylose tris(3,5-dimethylphenylcarbamate) | Rat plasma | Simultaneous enantioselective determination of azelastine and 3 metabolites [3] |
| HPLC-MS/MS | β-cyclodextrin derivatives | Rat plasma | Normal-phase conditions with n-hexane/ethanol or 2-propanol with diethylamine [3] |
| Capillary Electrophoresis | Various cyclodextrins | Rat plasma | Use of polyacrylamide-coated capillaries; validated vs HPLC-MS/MS [3] |
| LC-MS/MS | Cellulose tris(3,5-dimethylphenylcarbamate) | Human plasma | Potential application based on similar basic analytes [4] |
The following diagram illustrates the metabolic pathways of azelastine and the points where enantioselective metabolism may occur:
> Figure 1. Metabolic pathways of azelastine enantiomers showing potential points of enantioselective metabolism.
Sample Preparation Protocol:
Chromatographic Conditions:
Mass Spectrometric Detection:
Capillary Preparation:
Electrophoretic Conditions:
Validation Parameters:
The following workflow diagram illustrates the key steps in enantioselective pharmacokinetic analysis of azelastine:
> Figure 2. Experimental workflow for enantioselective pharmacokinetic analysis of azelastine.
Despite methodological advances in enantioselective analysis, significant research gaps remain in our understanding of (S)-azelastine pharmacokinetics. A critical limitation in the current literature is the absence of comprehensive human pharmacokinetic data specifically addressing the individual enantiomers. While methodological studies have demonstrated the feasibility of enantioselective separation and quantification, detailed pharmacokinetic parameters including enantiomer-specific clearance, volume of distribution, and half-life remain largely uncharacterized in human populations. Furthermore, potential enantiomer-enantiomer interactions that might alter the disposition of either enantiomer when administered as the racemate have not been thoroughly investigated [2] [3].
Future research directions should prioritize well-designed clinical pharmacokinetic studies that characterize the disposition of individual azelastine enantiomers in humans following administration of both the racemate and individual enantiomers. Such studies would provide critical insight into potential enantioselective metabolism and whether the current practice of administering azelastine as a racemate is pharmacokinetically justified. Additionally, investigation of potential stereoselective interactions with transport proteins such as P-glycoprotein and metabolic enzymes including CYP450 isoforms would enhance our understanding of the fundamental processes governing azelastine enantiomer disposition. The development of population pharmacokinetic models incorporating enantioselectivity could further help identify sources of variability in azelastine exposure and response across different patient populations [2].
From a drug development perspective, the question of whether a chiral switch - developing a single-enantiomer version of azelastine - would provide clinical benefits remains unanswered. While early pharmacological studies suggested minimal differences in antihistaminic activity between enantiomers, comprehensive evaluation of potential differences in off-target effects, metabolic profiles, or drug interaction potential might reveal advantages to single-enantiomer development. As regulatory agencies increasingly emphasize thorough characterization of stereochemical aspects of drug disposition, addressing these research gaps will become increasingly important for both scientific understanding and regulatory compliance [2].
The pharmacokinetics of (S)-azelastine enantiomer represents an area of ongoing research with significant methodological advances but substantial knowledge gaps. Current evidence indicates that azelastine is primarily administered as a racemate, with no pronounced differences in pharmacological activity between enantiomers identified in early studies. However, sophisticated analytical methods including HPLC-MS/MS and capillary electrophoresis with chiral stationary phases or selectors have enabled the simultaneous enantioselective determination of azelastine and its metabolites, providing tools to investigate potential enantioselective disposition. Azelastine undergoes hepatic metabolism to several metabolites including desmethylazelastine and hydroxy metabolites, with potential for enantioselectivity in these processes.
Desmethylazelastine is a primary metabolite of the antihistamine drug azelastine. The key quantitative data concerning its inhibition of human cytochrome P450 (CYP) enzymes is summarized in the table below. The inhibition constant (Kᵢ) indicates potency, with a lower Kᵢ value representing stronger inhibition.
Table 1: Inhibition of Human Cytochrome P450 Enzymes by Azelastine and its Metabolites [1]
| Compound | CYP2D6 (Kᵢ, μM) | CYP2C9 (Kᵢ, μM) | CYP2C19 (Kᵢ, μM) | CYP3A4 (Kᵢ, μM) | CYP2B6 (Kᵢ, μM) |
|---|---|---|---|---|---|
| Azelastine | 1.2 ± 0.1 | 13.9 ± 1.8 | 21.9 ± 2.2 | 23.7 ± 4.6 | No significant inhibition |
| Desmethylazelastine | 1.5 ± 0.2 | 15.0 ± 3.1 | 7.3 ± 1.6 | 13.2 ± 2.3 | 32.6 ± 4.8 (uncompetitive) |
| 6-Hydroxyazelastine | 3.0 ± 0.5 | 17.0 ± 4.1 | 9.3 ± 1.6 | Could not be determined | No significant inhibition |
Note: Kᵢ values are presented as Mean ± SD. CYP1A2, CYP2A6, and CYP2E1 activities were not significantly inhibited by azelastine or its metabolites. [1]
Key pharmacological insights from this data include:
The key findings on CYP inhibition were generated using the following experimental approach [1]:
The diagram below illustrates the relationship between azelastine, its metabolites, and their primary pharmacological interaction with cytochrome P450 enzymes.
Diagram: Azelastine is metabolized to desmethylazelastine, which potently inhibits several CYP enzymes.
The data highlights desmethylazelastine's significant role in drug-drug interactions, potentially contributing to the side effect profile of azelastine therapy through modulation of CYP enzymes [1].
It is important to note that the available data has limitations. The search results do not provide comprehensive information on other critical aspects of desmethylazelastine's pharmacology, such as:
Azelastine hydrochloride is a potent second-generation H1-receptor antagonist with multifaceted anti-inflammatory properties that extend beyond conventional antihistamine activity. As a phthalazinone derivative, it functions as a selective, nonsedating histamine antagonist that has demonstrated efficacy in treating allergic conjunctivitis and rhinitis through multiple mechanisms [1] [2]. Originally approved by the FDA in 1996 as a nasal spray and in 2000 as an ophthalmic solution, azelastine has garnered significant research interest due to its dual-acting anti-inflammatory properties that target both early and late-phase allergic responses [1]. The drug is administered as a racemic mixture, with no noted difference in pharmacological activity between its enantiomers [2]. This whitepaper provides a comprehensive technical analysis of azelastine hydrochloride's anti-inflammatory mechanisms, drawing upon current scientific literature to elucidate its multifaceted actions at molecular, cellular, and physiological levels.
The anti-inflammatory profile of azelastine represents a significant advancement over first-generation antihistamines, incorporating mast cell stabilization, inflammatory mediator inhibition, and receptor antagonism into a unified therapeutic approach [1]. This multidirectional activity enables azelastine to address the complex pathophysiology of allergic inflammation more completely than single-mechanism agents. Recent investigations have further revealed that azelastine exhibits novel biological properties with potential implications beyond allergic diseases, including intriguing anticancer mechanisms [3]. This expanded understanding of azelastine's pharmacology offers new opportunities for therapeutic applications and drug development.
Azelastine hydrochloride exhibits a comprehensive mechanism of action that targets multiple pathways in the inflammatory cascade. The table below summarizes its primary molecular targets and associated anti-inflammatory effects:
Table 1: Molecular Targets and Anti-inflammatory Mechanisms of Azelastine Hydrochloride
| Molecular Target | Type of Interaction | Biological consequence | Experimental Evidence |
|---|---|---|---|
| Histamine H1 Receptor | Competitive antagonism [2] | Inhibition of histamine-induced pruritus, vasodilation, vascular permeability [1] | In vitro receptor binding studies; guinea pig models [1] |
| Mast Cells | Stabilization (inhibition of degranulation) [1] | Reduced release of histamine, tryptase, TNF-α, IL-1β [1] [2] | In vitro mast cell cultures; reduced mediators in nasal lavage [1] |
| Calcium Channels | Reversible inhibition of voltage-dependent L-type channels [1] | Attenuation of calcium-mediated signaling and activation processes [1] | In vitro electrophysiological studies [1] |
| 5-Lipoxygenase Pathway | Inhibition of leukotriene synthesis (LTB4, LTC4) [4] | Reduced leukotriene-mediated inflammation and chemotaxis [4] | Rat peritoneal cells; human granulocytes [4] |
| Phospholipase A2 | Inhibition of enzyme activity [2] | Reduced arachidonic acid release and subsequent eicosanoid production [2] | In vitro enzyme assays [2] |
| ICAM-1 Expression | Downregulation on conjunctival epithelial cells [1] | Reduced leukocyte adhesion and transmigration [1] | Human conjunctival epithelial cell cultures [1] |
The anti-inflammatory activity of azelastine results from its simultaneous action on multiple interconnected pathways. The following diagram illustrates key signaling pathways and cellular processes modulated by azelastine hydrochloride:
Azelastine's multidirectional inhibition of allergic inflammation. The drug simultaneously blocks mast cell degranulation, histamine receptors, and inflammatory mediator production.
This integrated mechanism allows azelastine to address both the immediate symptoms mediated by histamine and the sustained inflammation driven by multiple mediators including leukotrienes, cytokines, and adhesion molecules [1] [5]. The calcium channel blocking activity contributes significantly to mast cell stabilization by preventing the calcium influx necessary for degranulation [1]. Simultaneously, the inhibition of phospholipase A2 and 5-lipoxygenase pathways reduces the production of potent inflammatory leukotrienes, creating a comprehensive anti-inflammatory effect that spans multiple pathways and cell types [2] [4].
The anti-inflammatory mechanisms of azelastine have been characterized using diverse experimental approaches. The following table outlines fundamental methodologies employed in azelastine research:
Table 2: Experimental Models and Protocols for Investigating Azelastine's Anti-inflammatory Effects
| Experimental Area | Model System | Key Protocol Parameters | Primary Readouts |
|---|---|---|---|
| Mast Cell Stabilization | Cultured mast cells (RBL-2H3, HMC-1) [1] | IgE sensitization + antigen challenge; Azelastine pre-incubation (15-90 µM) [1] [3] | Histamine release; β-hexosaminidase release; TNF-α, IL-6 production [1] |
| Receptor Binding | Cell membranes expressing H1 receptors [1] | Competition binding with [3H]-pyrilamine; Azelastine concentration range (0.1-1000 nM) [1] | IC50 values; Ki calculations; Receptor affinity [1] |
| Anti-inflammatory Mediators | Human polymorphonuclear leukocytes [4] | Calcium ionophore stimulation; Azelastine pre-treatment (1-100 µM) [4] | LTB4, LTC4 production by ELISA; 5-lipoxygenase activity [4] |
| Gene Expression Regulation | Human conjunctival epithelial cells [1] | TNF-α stimulation; Azelastine treatment (0.1-10 µM) [1] | ICAM-1 surface expression by flow cytometry; mRNA levels by RT-PCR [1] |
| In Vivo Allergy Models | Guinea pig, mouse, rat models of allergy [1] | Antigen sensitization and challenge; Azelastine topical/oral administration [1] | Vascular permeability; Bronchoconstriction; Late-phase inflammatory cell influx [1] |
Recent investigations have revealed unexpected properties of azelastine, including concentration-dependent induction of apoptosis in cancer cells. The following experimental workflow illustrates methods used to characterize these effects:
Experimental workflow for evaluating azelastine's cytotoxic and pro-apoptotic effects. Multiple complementary assays characterize cell death mechanisms.
In cervical cancer (HeLa) cells, azelastine demonstrated concentration-dependent cytotoxicity with distinct mechanisms at various concentration ranges [3]. At lower concentrations (15-25 µM), azelastine induced autophagic processes characterized by vacuolization, increased cathepsin D and L activity, and LC3 protein activation [3]. At higher concentrations (45-90 µM), azelastine promoted caspase-dependent apoptosis with significant activation of caspase 3/7, inactivation of Bcl-2 protein, mitochondrial membrane potential disruption, and nuclear fragmentation [3]. These effects were associated with reactive oxygen species (ROS) generation, DNA damage evidenced by phosphorylation of H2A.X, and cell cycle arrest in the S phase [3]. The multidirectional nature of these responses highlights the complex pharmacological profile of azelastine and suggests potential applications beyond its conventional anti-inflammatory uses.
The multifaceted anti-inflammatory mechanisms of azelastine translate directly into clinical efficacy for allergic conditions. In a double-blind, placebo-controlled trial of patients with perennial allergic rhinitis, 0.15% azelastine hydrochloride nasal spray administered as two sprays per nostril twice daily demonstrated statistically significant improvement in reflective Total Nasal Symptom Score (rTNSS) compared to placebo over a 28-day treatment period (p=0.04) [6]. Individual symptom analysis revealed significant improvement in runny nose, with numerical improvements in itchy nose, nasal congestion, and sneezing [6]. The clinical benefits derive from azelastine's comprehensive mechanism that addresses both early-phase symptoms (through H1 receptor blockade) and late-phase inflammation (through mast cell stabilization and mediator inhibition) [1] [5].
The rapid onset of action of azelastine—occurring within 15 minutes for nasal symptoms and as quickly as 3 minutes for ocular symptoms—further supports its clinical utility in providing prompt relief from acute allergic symptoms [2] [6]. This rapid activity, combined with the twice-daily dosing regimen, makes azelastine a particularly favorable choice for patients seeking to minimize medication exposure while maintaining effective symptom control [1]. The topical administration of azelastine via nasal spray or ophthalmic solution enables high local drug concentrations at the site of inflammation while minimizing systemic exposure, thereby optimizing the therapeutic index [1] [5].
The safety profile of azelastine is characterized by generally mild and transient adverse effects. The most common adverse reactions reported in clinical trials include bitter taste (19.7% with nasal spray), headache (14.8%), somnolence (11.5%), and nasal burning (4.1%) [7]. These effects rarely lead to treatment discontinuation, with incidence rates similar to vehicle placebo in most studies [7]. Patients should be cautioned about potential impairment of mental alertness and advised to avoid concurrent use with alcohol or other central nervous system depressants [7]. The ophthalmic formulation may cause transient stinging or burning upon instillation, possibly due to the low pH of the solution or direct effects on ocular epithelium [1]. Proper administration techniques, including avoiding contact with soft contact lenses (due to benzalkonium chloride preservative absorption) and waiting at least 10 minutes before lens reinsertion, can minimize local adverse effects [1].
Azelastine hydrochloride represents a pharmacologically sophisticated anti-inflammatory agent with a multimodal mechanism that differentiates it from conventional antihistamines. Its simultaneous targeting of histamine receptors, mast cell stabilization, inflammatory mediator synthesis, and adhesion molecule expression provides comprehensive coverage of the allergic inflammatory cascade [1] [5]. Recent discoveries of its pro-apoptotic and autophagy-modulating activities in cancer cell lines suggest potential therapeutic applications beyond allergic diseases [3]. The concentration-dependent effects observed in preclinical models—with lower concentrations inducing autophagic processes and higher concentrations promoting caspase-dependent apoptosis—highlight the complex pharmacological profile of this agent that merits further investigation [3].
| Property | Description |
|---|---|
| Primary Mechanism | Selective histamine H1-receptor antagonist (inverse agonist) [1] [2]. |
| Secondary Binding | Very low affinity for beta-adrenergic and muscarinic receptors, minimizing off-target effects [3]. |
| Onset of Action | Intranasal: ≤1 hour (significant relief in 30 min); Ophthalmic: as fast as 3 minutes [1] [4] [5]. |
| Duration of Action | Relatively long; efficacy maintained over a 12-hour dosing interval [1] [5]. |
Beyond H1-receptor antagonism, Azelastine exhibits several other actions [1] [6]:
| Action | Effect |
|---|---|
| Mast Cell Stabilization | Inhibits release of pre-formed and newly generated mediators like histamine, tryptase, TNF-α, and IL-6 [1]. |
| Inhibition of Inflammatory Mediators | Reduces production and release of leukotrienes (via phospholipase A2 inhibition), kinins, and cytokines (IL-2, IL-3, IL-4) [1] [7] [6]. |
| Effect on Adhesion Molecules | Down-regulates expression of intercellular adhesion molecule-1 (ICAM-1) [5]. |
The following diagram illustrates the multi-target mechanism of action of Azelastine in suppressing the allergic response.
Azelastine's multi-target mechanism suppresses the allergic response by stabilizing mast cells, blocking the H1 receptor, and inhibiting inflammatory mediators.
| Parameter | Description |
|---|---|
| Systemic Bioavailability (Intranasal) | Approximately 40% [1] [8] [5]. |
| Time to Peak Plasma Concentration (Cmax) | 2-3 hours post intranasal administration [1] [5]. |
| Protein Binding | Azelastine: ~88%; Desmethylazelastine (metabolite): ~97% [1]. |
| Metabolism | Oxidative metabolism primarily via cytochrome P450 (CYP3A4, CYP2D6, CYP1A2) to active metabolite desmethylazelastine [1]. |
| Elimination Half-life | Azelastine: ~22 hours; Desmethylazelastine: ~54 hours [1] [5]. |
| Route of Elimination | Primarily fecal (~75%), with less than 10% as unchanged drug [1]. |
The following are core experimental protocols used to characterize Azelastine's properties.
This methodology is used to determine the binding affinity (IC50) of Azelastine for histamine H1 receptors and other targets [3].
This protocol aims to enhance the solubility and bioavailability of poorly water-soluble Azelastine for intranasal delivery [7].
Azelastine inhibits the production of pro-inflammatory leukotrienes through a multi-targeted enzymatic approach, rather than direct 5-lipoxygenase (5-LO) inhibition. The table below summarizes its primary mechanisms.
| Target Enzyme | Inhibitory Action | Biological Consequence |
|---|---|---|
| Phospholipase A2 | Inhibits activity [1] [2] | Reduces release of arachidonic acid from membrane phospholipids, the initial substrate for leukotriene synthesis [1]. |
| Leukotriene C4 (LTC4) Synthase | Inhibits activity [1] [2] | Blocks conversion of LTA4 to LTC4, preventing synthesis of cysteinyl leukotrienes (LTC4, LTD4, LTE4) [1]. |
| 5-Lipoxygenase (5-LO) Translocation | Inhibits Ca²⁺-dependent translocation [3] | Prevents enzyme movement to nuclear membrane, a key step for activation; may function as a FLAP (Five-Lipoxygenase-Activating Protein) inhibitor [3]. |
This mechanism is distinct from other antiallergic drugs like oxatomide and ketotifen, which inhibit leukotriene production only via phospholipase A2 [1].
The inhibitory effects of azelastine have been demonstrated across various experimental models, from cell-free systems to in vivo studies. Key quantitative findings are consolidated in the table below.
| Experimental Model | Stimulus | Measured Outcome | Inhibitory Effect (IC₅₀ / ID₅₀) |
|---|---|---|---|
| Human Neutrophils & Eosinophils [3] | Not specified | Generation & release of leukotrienes | IC₅₀ = 0.9 - 1.1 µM [3] |
| Guinea Pig Nasal Allergen Challenge [3] | Allergen | Allergen-induced leukotriene generation | ID₅₀ < 100 µg/kg (im, 20 min) [3] |
| Human Rhinitis Patients [3] | Allergen | Allergen-induced leukotriene generation | ID₅₀ < 30 µg/kg (po, 4 hr) [3] |
| Guinea Pig Bronchoconstriction [3] | Allergen | Leukotriene-mediated bronchoconstriction | Oral ID₅₀ = 60 µg/kg (2 hr); 120 µg/kg (24 hr) [3] |
| Cell-Free System (RBL-1 cells) [1] | Arachidonic Acid or LTA4 | Production of LTC4 (via LTC4 Synthase) | Inhibited (when LTA4 was substrate) [1] |
| Cell-Free System (RBL-1 cells) [1] | Arachidonic Acid or LTA4 | Production of LTB4 (via LTA4 Hydrolase) | Not Inhibited [1] |
The following are summaries of core experimental protocols used to generate the data above.
The following diagram maps azelastine's targets onto the leukotriene biosynthesis pathway and its established experimental assessment methods.
Azelastine's unique multi-target mechanism distinguishes it from other agents and underpins its clinical efficacy.
Mechanistic Differentiation: Unlike oxatomide and ketotifen, which only inhibit phospholipase A2, azelastine additionally and specifically blocks LTC4 synthase [1]. It also differs from classic 5-LO inhibitors like zileuton, as it doesn't directly inhibit 5-LO but likely prevents its cellular translocation [3].
Clinical Impact: This broad mechanism contributes to azelastine's efficacy in treating allergic rhinitis and asthma [3]. By reducing levels of potent inflammatory mediators like LTC4 in nasal lavage fluid, it effectively alleviates allergic symptoms [4] [2]. The inhibition of allergen-induced, leukotriene-mediated bronchoconstriction further highlights its therapeutic relevance in asthma [3].
The N-demethylation of azelastine to form desmethylazelastine is its major metabolic pathway. Kinetic studies in human liver microsomes (HLMs) typically reveal a biphasic Eadie-Hofstee plot, indicating the involvement of at least two enzymes with distinct affinities [1] [2].
The table below summarizes the key kinetic parameters of the CYP isoforms involved in azelastine N-demethylation:
| CYP Isoform | Recombinant Enzyme KM (μM) | Attributed HLM Kinetic Component | Average Percent Contribution to Clearance |
|---|---|---|---|
| CYP2D6 | 2.1 - 3.75 [3] [2] | High-affinity (KM = 2.4 ± 1.3 μM) [2] | 21.8% [2] |
| CYP3A4 | 43.7 - 51.1 [3] [2] | Low-affinity (KM = 79.7 ± 12.8 μM) [2] | 76.6% [2] |
| CYP1A2 | 125.4 [2] | Low-affinity component [2] | 3.9% [2] |
This data shows that while CYP2D6 has a higher affinity for azelastine, CYP3A4 contributes more significantly to its overall metabolic clearance due to its greater abundance in the liver [2].
Azelastine and its metabolites can also act as inhibitors of various CYP enzymes, which is a critical consideration for predicting drug-drug interactions [4] [5].
The table below outlines the inhibition constants (Ki) for azelastine and its primary metabolite, desmethylazelastine:
| CYP Enzyme | Substrate Reaction | Azelastine Ki (μM) | Desmethylazelastine Ki (μM) | Inhibition Type |
|---|---|---|---|---|
| CYP2D6 | Bufuralol 1'-hydroxylation [5] | 1.2 ± 0.1 [5] | 1.5 ± 0.2 [5] | Competitive [5] |
| CYP2C9 | S-warfarin 7-hydroxylation [5] | 13.9 ± 1.8 [5] | 15.0 ± 3.1 [5] | Competitive [5] |
| CYP2C19 | S-mephenytoin 4'-hydroxylation [5] | 21.9 ± 2.2 [5] | 7.3 ± 1.6 [5] | Competitive [5] |
| CYP3A4 | Testosterone 6β-hydroxylation [5] | 23.7 ± 4.6 [5] | 13.2 ± 2.3 [5] | Competitive [5] |
| CYP2B6 | 7-Benzyloxyresorufin O-dealkylation [5] | Not significant [5] | 32.6 ± 4.8 [5] | Uncompetitive [5] |
Key Implications for Drug Development:
For researchers aiming to characterize azelastine metabolism, here are summaries of key experimental methodologies from the literature.
1. Metabolic Identification in Human Liver Microsomes [1]
2. Enzyme Kinetics and Contribution Analysis [2]
3. Inhibition Constant (Ki) Determination [5]
The following diagram illustrates the relationship between the key metabolic enzymes and the experimental approaches used to identify them.
Azelastine is metabolized by multiple CYP enzymes, identified through complementary experimental methods.
The combination of azelastine hydrochloride (AZT), fluticasone propionate (FP), and oxymetazoline (OXY) has shown enhanced efficacy over single-drug therapies for treating seasonal allergic rhinitis and in managing symptoms and viral load in COVID-19 patients [1]. Monitoring the concentration of these drugs at the site of action—the nasal mucosa—is crucial for optimizing therapeutic efficacy and safety.
This application note describes a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a diode array detector (DAD) for the simultaneous quantification of AZT, FP, and OXY extracted from nasal mucosa and nasopharyngeal swabs of human subjects [1] [2] [3]. The method is characterized by a short run time, simple sample preparation, and full validation in accordance with FDA bioanalytical method guidelines.
The method leverages reversed-phase chromatography, where the analytes are separated based on their hydrophobicity. The drugs are extracted from the biological matrix using a straightforward protein precipitation technique. They are then separated on a C18 column using an isocratic mobile phase and detected at 240 nm [1]. The method successfully resolves all three analytes from each other and from potential matrix interferences within a concise 10-minute run time.
| Category | Details |
|---|---|
| HPLC System | Hitachi Chromaster HPLC system with DAD and auto-injector [1] |
| Analytical Column | Exsil 100 ODS C18 (250 mm × 4.6 mm, 5 µm particle size) [1] |
| Mobile Phase | Acetonitrile and Water (HPLC grade) in a 70:30 (v/v) ratio [1] |
| Standards | AZT, FP, and OXY reference standards (purity ≥ 99.9%) [1] |
| Solvents & Reagents | Methanol, Acetonitrile (HPLC grade) [1] |
| Sample Material | Nasal mucosa or nasopharyngeal swabs from human subjects [1] |
| Parameter | Condition |
|---|---|
| Column Temperature | Ambient |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | As per system suitability (e.g., 20 µL) |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes [1] |
Before sample analysis, perform system suitability tests to ensure the HPLC system is performing adequately. This typically involves multiple injections of a standard solution to verify that parameters like retention time reproducibility, theoretical plates, tailing factor, and resolution meet pre-defined acceptance criteria [4].
The method has been comprehensively validated as per FDA guidelines [1]. Key validation parameters and results are summarized below.
| Validation Parameter | Result for AZT | Result for FP | Result for OXY |
|---|---|---|---|
| Linearity Range (µg/mL) | 8 - 125 | 10 - 100 | 10 - 125 |
| Accuracy (Average Recovery ± SD) | 101.56% ± 0.39 | 102.45% ± 0.86 | 104.61% ± 4.52 |
| Precision (% RSD) | Within acceptable limits [1] | Within acceptable limits [1] | Within acceptable limits [1] |
| Specificity | No interference from nasal mucosa matrix [1] | No interference from nasal mucosa matrix [1] | No interference from nasal mucosa matrix [1] |
| Stability | Stable during sample prep, storage, and injection [1] | Stable during sample prep, storage, and injection [1] | Stable during sample prep, storage, and injection [1] |
| Demographic Factor | AZT | FP | OXY |
|---|---|---|---|
| Both Genders | 99.03% ± 0.75 | 100.02% ± 0.94 | 100.94% ± 1.98 |
| Different Age Groups | 100.45% ± 0.96 | 100.69% ± 1.08 | 100.32% ± 1.53 |
The following diagrams illustrate the key procedural and conceptual frameworks for this method.
Figure 1: HPLC Analysis Workflow for Nasal Mucosa Samples. This flowchart outlines the step-by-step process from sample preparation to final report generation. ACN: Acetonitrile; DAD: Diode Array Detector.
Figure 2: Core Components of HPLC Method Validation. The method's reliability is established by assessing these six key parameters as per regulatory guidelines [4] [5]. LLOQ: Lower Limit of Quantification.
The validated method demonstrates excellent performance characteristics. The high accuracy and precision, coupled with consistent recoveries across different genders and age groups, confirm the method's robustness and reliability for real-world application [1]. The stability of the analytes during handling and the short run time of 10 minutes make the method highly practical for routine analysis in clinical pharmacology and therapeutic drug monitoring.
Furthermore, the study confirmed that the drug concentration in the nasal mucosa remained constant with low variability for the first four hours post-administration, highlighting the method's utility in pharmacokinetic profiling and dose optimization studies at the site of action [1].
This detailed protocol describes a simple, fast, and fully validated stability-indicating RP-HPLC/DAD method for the simultaneous quantification of azelastine hydrochloride, fluticasone propionate, and oxymetazoline in nasal mucosa. Its successful application to real human samples makes it a valuable tool for researchers and drug development professionals working on topical intranasal therapies for allergic rhinitis and related conditions.
Azelastine is a second-generation histamine H1-receptor antagonist used in nasal sprays and eye drops for allergic conditions [1]. For its quantification in pure form and pharmaceutical preparations, two spectroscopic methods have been developed and validated [2].
The table below summarizes the key parameters for the two analytical procedures:
| Parameter | Method A: Difference Spectroscopy | Method B: Eosin Y Complex |
|---|---|---|
| Principle | Absorbance difference between acidic/basic solutions [2] | Ion-pair complex formation with Eosin Y [2] |
| Measurement Wavelength | 228 nm [2] | 550 nm [2] |
| Linearity Range | 2.0 - 20.0 μg·mL⁻¹ [2] | 0.5 - 15.0 μg·mL⁻¹ [2] |
| Recovery ± S.D. | 99.84 ± 0.87% [2] | 100.02 ± 0.78% [2] |
| Recommended Use | General quality control quantification [2] | Sensitive analysis for low concentrations [2] |
This method is simple and cost-effective for the routine analysis of azelastine in bulk powder and pharmaceutical dosage forms.
This method offers higher sensitivity and is suitable when a lower limit of quantification is required.
The following diagram illustrates the general decision-making workflow for the quantification of azelastine in a research sample, incorporating the two methods described.
Workflow for Azelastine Quantification Method Selection
When implementing these methods, conduct a full validation per ICH guidelines. The cited study reported the following key parameters [2]:
This protocol is based on a validated method for the simultaneous determination of azelastine hydrochloride (AZT), fluticasone propionate, and oxymetazoline in nasal mucosa and nasopharyngeal swabs [1] [2]. It is particularly suited for monitoring drug concentration at the site of action.
Sample Preparation: Protein Precipitation A simple and quick protein precipitation method is used for sample extraction [1] [2].
Instrumentation and Chromatographic Conditions
The following diagram illustrates the complete workflow for this protocol:
The method was validated according to FDA guidelines for bioanalytical methods [1] [2]. The key performance characteristics for azelastine are summarized below:
Table 1: Validation Parameters for Azelastine (AZT) in Nasal Mucosa
| Validation Parameter | Result for Azelastine (AZT) |
|---|---|
| Calibration Range | 8 - 125 µg/mL [1] [2] |
| Average Recovery ± SD | 101.56% ± 0.39 [1] [2] |
| Precision & Accuracy | Within acceptable limits [1] [2] |
| Stability | Stable throughout preparation, storage, and injection [1] |
This protocol describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry method for determining azelastine in human plasma, with an application in a bioequivalence study [3].
Sample Preparation: Liquid-Liquid Extraction A liquid-liquid extraction method is used for sample clean-up and pre-concentration [3].
Instrumentation and Chromatographic Conditions
The workflow for this sensitive protocol is as follows:
The method was fully validated and showed excellent performance for a bioequivalence study [3].
Table 2: Validation Parameters for Azelastine in Human Plasma by LC-MS/MS
| Validation Parameter | Result for Azelastine |
|---|---|
| Linear Range (LLOQ) | 10 - 5000 pg/mL [3] |
| Inter-day Precision | 4.13 - 17.91% [3] |
| Inter-day Accuracy | 87.57 - 109.70% [3] |
| Retention Time | < 2.0 minutes total run time [3] |
The two protocols cater to different analytical needs. The HPLC-DAD method is robust, cost-effective, and ideal for analyzing samples where the drug concentration is relatively high, such as in nasal tissue after local administration [1] [2]. In contrast, the LC-MS/MS method offers superior sensitivity and speed for quantifying trace levels of azelastine in systemic circulation like plasma, which is essential for pharmacokinetic and bioequivalence studies [3].
Table 3: Protocol Selection Guide
| Aspect | HPLC-DAD Protocol | LC-MS/MS Protocol |
|---|---|---|
| Best For | Site-of-action concentration analysis | Systemic exposure & pharmacokinetics |
| Sensitivity | µg/mL range | pg/mL range |
| Sample Type | Nasal mucosa, tissue homogenates | Plasma, serum |
| Throughput | Moderate (10 min/sample) | High (< 2 min/sample) |
| Cost & Accessibility | More accessible instrumentation | Requires specialized MS equipment |
I hope these detailed protocols and application notes are helpful for your research and development work. Should you require further clarification on any of the steps, please do not hesitate to ask.
The combination of azelastine (an antihistamine), fluticasone (a corticosteroid), and oxymetazoline (a decongestant) represents a potent therapeutic approach for managing seasonal allergic rhinitis and related nasal symptoms [1]. The synergy of these drugs offers enhanced clinical efficacy, creating a need for robust analytical methods to monitor their concentrations in target tissues.
The protocol below is designed to quantify these three analytes simultaneously in human nasal mucosa and nasopharyngeal swab samples. It is particularly valuable for:
This method uses Reverse-Phase HPLC with a Diode Array Detector (DAD) [1] [2].
A simple protein precipitation method is used for extraction [1] [2].
The following diagram illustrates the experimental workflow:
The method has been validated according to FDA bioanalytical guidelines [1] [2]. Key parameters are summarized below.
Table 1: Analytical Performance and Linearity Data
| Analyte | Abbreviation | Linear Range (µg/mL) | Calibration Curve | Average Recovery ± SD (%) |
|---|---|---|---|---|
| Azelastine HCl | AZT | 8 – 125 | Not specified | 101.56 ± 0.39 |
| Fluticasone Propionate | FP | 10 – 100 | Not specified | 102.45 ± 0.86 |
| Oxymetazoline | OXY | 10 – 125 | Not specified | 104.61 ± 4.52 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (µg/mL) | Precision (% RSD) | Accuracy (%) |
|---|---|---|---|---|
| Azelastine HCl | LLOQ | 8.00 | Data not specified in source | Data not specified in source |
| LQC | 24.00 | |||
| MQC | 62.50 | |||
| HQC | 87.50 | |||
| Fluticasone Propionate | LLOQ | 10.00 | Data not specified in source | Data not specified in source |
| LQC | 30.00 | |||
| MQC | 50.00 | |||
| HQC | 70.00 | |||
| Oxymetazoline | LLOQ | 10.00 | Data not specified in source | Data not specified in source |
| LQC | 30.00 | |||
| MQC | 62.50 | |||
| HQC | 87.50 |
Note: The original source confirmed that results for precision and accuracy were within acceptable limits as per FDA guidelines, though specific values were not provided in the abstract and methods section [1] [2].
This protocol provides a reliable, efficient, and validated RP-HPLC/DAD method for the simultaneous quantification of azelastine, fluticasone, and oxymetazoline in nasal mucosa samples. Its straightforward sample preparation and rapid analysis make it highly suitable for application in pharmaceutical development and clinical research to monitor local drug delivery and efficacy.
Azelastine hydrochloride is a potent second-generation selective H₁-receptor antagonist, widely used in ophthalmic solutions and nasal sprays for managing allergic conjunctivitis, seasonal allergic rhinitis, and non-allergic vasomotor rhinitis. It possesses dual-acting anti-inflammatory properties, combining antihistaminic effects with mast cell stabilization and inhibition of various inflammatory mediators. The drug is a phthalazinone derivative with a seven-membered ring, commonly formulated as an anhydrous monohydrochloride salt. It is a white, odorless, bitter-tasting crystalline powder with a high melting point of 225°C and is sparingly soluble in water, methanol, and propylene glycol, but slightly soluble in glycerin, ethanol, and octanol. [1]
Stability testing is a critical component of pharmaceutical development, ensuring that the drug substance and product maintain their identity, strength, quality, and purity throughout their shelf life. For azelastine HCl, comprehensive stability studies are essential due to its susceptibility to degradation under various stress conditions, which can impact both efficacy and safety. These studies help identify degradation products, establish shelf life, and recommend appropriate storage conditions. This document outlines validated stability-indicating methods and protocols based on International Council for Harmonisation (ICH) guidelines. [2] [3]
The first fully validated stability-indicating HPLC method for azelastine HCl was developed by El-Shaheny et al. This method effectively separates azelastine from its degradation products and internal standard, making it suitable for quality control and stability assessment. [2] [4]
The method was successfully applied for the analysis of azelastine HCl in commercial eye drops and nasal spray formulations. The results obtained were statistically comparable to those from a comparison method, confirming its accuracy and precision. [2]
A more recent and advanced method utilizing Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) has been developed for enhanced characterization of degradation products. This method provides high-resolution separation and accurate mass identification. [3]
This method was specifically used to identify and characterize six major degradation products (I-VI) formed under various ICH-prescribed stress conditions. The use of high-resolution mass spectrometry allows for the structural elucidation of unknown impurities and the postulation of degradation pathways. [3]
Forced degradation studies are conducted to elucidate the intrinsic stability of the drug molecule and to validate the stability-indicating power of the analytical methods.
Azelastine HCl is susceptible to degradation under several stress conditions. The table below summarizes its observed degradation profile. [2] [3]
Table 1: Summary of Azelastine HCl Degradation under ICH Stress Conditions
| Stress Condition | Details | Extent of Degradation | Key Degradation Products |
|---|---|---|---|
| Acidic Hydrolysis | -- | Significant degradation [3] | -- |
| Alkaline Hydrolysis | -- | Significant degradation [3] | -- |
| Neutral Hydrolysis | With photolysis | Significant degradation [3] | -- |
| Oxidative Stress | -- | Significant degradation [3] | Product(s) isolated and characterized via DSC, FTIR, NMR [3] |
| Photolytic Stress | Acidic/alkaline/neutral with light | Significant degradation [3] | -- |
| Thermal Stress | -- | -- | -- |
Note: The specific quantitative extent of degradation for each condition was not fully detailed in the provided search results. The methods, however, were able to resolve the drug peak from all degradation peaks, confirming their stability-indicating nature. [2] [3]
Objective: To investigate the stability of azelastine HCl under acidic, alkaline, and neutral conditions.
Objective: To assess the susceptibility of azelastine HCl to oxidative stress.
Objective: To determine the photostability of azelastine HCl as per ICH Q1B guidelines.
Objective: To study the effect of heat on the solid drug substance.
The following workflow diagram illustrates the logical sequence of the forced degradation studies:
A kinetic investigation of azelastine HCl degradation provides critical data for predicting shelf-life and understanding degradation mechanisms. The study by El-Shaheny et al. included kinetic analysis under specific stress conditions. [2] [5]
Table 2: Kinetic Parameters for Alkaline Degradation of Azelastine HCl
| Parameter | Value / Description |
|---|---|
| Kinetic Order | Pseudo-First-Order [2] [5] |
| Rate Constant ((k_{obs})) | Determined experimentally at specific temperature [2] |
| Half-Life ((t_{1/2})) | Calculated as (0.693 / k_{obs}) [2] [5] |
| Energy of Activation ((E_a)) | Determined via Arrhenius plot [2] |
The identification of degradation products is crucial for toxicological assessment. LC-Q/TOF-MS is the primary tool for this purpose, providing accurate mass measurements for both the parent drug and its fragments. [3]
The following diagram illustrates the workflow for identifying and characterizing degradation products:
The developed stability-indicating methods are critical for the quality control and stability assessment of azelastine HCl in its various dosage forms.
The stability of azelastine HCl is a critical quality attribute that must be meticulously monitored throughout the drug development process and shelf life. The application notes and protocols detailed herein provide a robust framework for conducting forced degradation studies, validating stability-indicating methods, and identifying degradation products in compliance with ICH guidelines. The use of advanced techniques like LC-Q/TOF-MS is indispensable for the characterization of degradation products and the elucidation of degradation pathways. Implementing these protocols ensures the production of safe, effective, and high-quality azelastine hydrochloride pharmaceutical products.
1.1. Background on Azelastine Azelastine hydrochloride is a second-generation histamine H1-receptor antagonist, widely approved and marketed as a nasal spray for the treatment of allergic rhinitis. Beyond its established anti-allergic properties, recent in vitro studies have revealed potential antiviral activity against a range of respiratory viruses, including SARS-CoV-2. The proposed mechanisms include interactions with the angiotensin-converting enzyme 2 (ACE2) receptor, inhibition of the SARS-CoV-2 protease Mpro, and modulation of the σ-1 receptor [1]. This expanding therapeutic potential necessitates a deeper understanding of its pharmacokinetic profile in healthy populations to inform future drug development and repurposing efforts.
1.2. Study Rationale While azelastine has been used for decades, a comprehensive PK study in healthy volunteers is crucial to establish a definitive baseline profile for the drug. This is particularly important when exploring new indications, such as viral prophylaxis, where dosing regimens may differ from those used for allergy relief. A well-controlled study will accurately characterize exposure-response relationships, which are essential for determining the optimal dosing strategy for pre-exposure prophylaxis. The data generated will support the design of future, larger-scale efficacy trials.
This study will be a Phase I, single-center, randomized, placebo-controlled, double-blind trial to assess the pharmacokinetics, safety, and tolerability of azelastine nasal spray in healthy adult volunteers.
The workflow of the study is designed as follows:
Figure 1: Overall Study Workflow and Timeline
Eligibility criteria will be designed to enroll a homogeneous population of healthy volunteers, minimizing variability in PK data and reducing potential safety risks [1].
Table 1: Participant Selection Criteria
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Demographics | Aged 18-45 years, inclusive; Male and female participants. | Age outside specified range. |
| Health Status | Healthy as determined by medical history, physical exam, and clinical judgment; Body Mass Index (BMI) 18.5-30 kg/m². | History of significant medical conditions (cardiac, hepatic, renal, neurological). |
| Laboratory Tests | Normal or clinically non-significant ECG, hematology, and clinical chemistry. | Laboratory values outside reference range considered clinically significant. |
| Medications & Treatments | Willing to abstain from all other antihistamine therapy during the treatment period and within 7 days prior to enrollment. | Use of prescription/non-prescription drugs that may interact with azelastine; concomitant use of other nasal products. |
| Lifestyle | Non-smokers or light smokers (<10 cigarettes/week); negative drug screen. | History of alcohol or drug abuse. |
| Other | Female participants of childbearing potential must use adequate contraception; ability to provide informed consent. | Known hypersensitivity to azelastine or excipients; pregnant or breastfeeding females. |
4.1. Investigational Product
4.2. Randomization and Blinding Participants will be randomly assigned in a 1:1 ratio to receive either azelastine or placebo. A computer-generated randomization list using permuted blocks will be created by a statistician not involved in the trial conduct. The allocation will be implemented via a secure system, ensuring concealment. All participants, investigators, and site staff will be blinded to the treatment assignment throughout the study [1].
4.3. Dosing and Regimen The study will comprise two phases:
5.1. Blood Sampling Schedule For accurate characterization of PK parameters, blood samples (approx. 4 mL each) will be collected via an indwelling catheter or venipuncture at the following times:
5.2. Bioanalytical Methods Plasma concentrations of azelastine and its primary metabolite, desmethylazelastine, will be quantified using a validated sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The method will be fully validated for specificity, sensitivity, linearity, accuracy, and precision in accordance with international regulatory guidelines (e.g., FDA/EMA).
The relationship between the study phases and the primary PK parameters is summarized below:
Figure 2: Relationship between Study Phases and Key PK Parameters
Table 2: Primary Pharmacokinetic Parameters and Analysis Methods
| Parameter | Description | Analysis Method |
|---|---|---|
| C~max~ | Maximum observed plasma concentration. | Observed directly from data. |
| T~max~ | Time to reach C~max~. | Observed directly from data. |
| AUC~0-t~ | Area under the plasma concentration-time curve from time zero to the last measurable time point. | Linear trapezoidal method. |
| AUC~0-∞~ | Area under the curve from time zero extrapolated to infinity. | AUC~0-t~ + (C~last~/λ~z~). |
| t~1/2~ | Apparent terminal elimination half-life. | ln(2)/λ~z~. |
| AUC~0-τ,ss~ | AUC over one dosing interval at steady-state. | Linear trapezoidal method over interval τ. |
| C~max,ss~ | Maximum concentration at steady-state. | Observed directly from data. |
| C~min,ss~ | Trough (pre-dose) concentration at steady-state. | Measured directly before dosing. |
| Fluctuation Index | Degree of peak-to-trough variation at steady-state. | (C~max,ss~ - C~min,ss~) / C~avg,ss~. |
6.1. Sample Size Calculation The sample size will be calculated based on the intra-subject coefficient of variation for C~max~ and AUC from previous literature. Assuming a power of 90% and an alpha of 0.05 to detect a 20% difference in AUC, a total of 40 participants (20 per group) is estimated to be sufficient for this exploratory Phase I study.
6.2. Pharmacokinetic and Statistical Analysis The PK population (all participants who receive the study drug and have at least one evaluable PK concentration) will be used for all primary analyses. Plasma concentration-time data will be analyzed using non-compartmental methods with a validated software platform (e.g., Phoenix WinNonlin). PK parameters between the two groups will be compared using an analysis of variance (ANOVA) model on the log-transformed values of C~max~ and AUC, and the results will be back-transformed to generate geometric mean ratios and 90% confidence intervals.
Safety will be monitored throughout the study. All adverse events (AEs) will be recorded, including their onset, duration, severity, and relationship to the study product. Vital signs, physical examinations, and clinical laboratory tests (hematology, clinical chemistry) will be performed at screening, on Day -1, and at the end of the study. The safety profile of azelastine will be compared to that of the placebo group.
The tables below summarize efficacy and trial design data for azelastine in different formulations, based on recent controlled studies.
Table 1: Efficacy of Azelastine Monotherapy in Perennial Allergic Rhinitis (PAR) [1]
| Parameter | 0.15% Azelastine | 0.10% Azelastine | Placebo | Statistical Significance (p-value) |
|---|---|---|---|---|
| Dosage | Two sprays/nostril BID (1,644 μg daily) | Two sprays/nostril BID (1,096 μg daily) | Two sprays/nostril BID | |
| LS Mean Improvement in rTNSS* | 4.10 | 3.81 | Not Reported | p=0.04 (0.15% vs. Placebo) |
| Individual Symptom (Runny Nose) | Statistically significant improvement | Not Reported | Not Reported | p=0.04 (0.15% vs. Placebo) |
| Key Secondary Outcomes | Numerical improvements in itchy nose, nasal congestion, and sneezing vs. placebo. |
Abbreviations: LS, Least Squares; rTNSS, reflective Total Nasal Symptom Score (sum of 4 symptoms, scale 0-12).
Table 2: Efficacy of Azelastine-Fluticasone Combination Therapy with Adjuvant Irrigation [2]
| Parameter | Aze-Flu + Saline Irrigation (Experimental) | Aze-Flu + Aze & Flu Sprays (Control) | Statistical Significance |
|---|---|---|---|
| Treatment Regimen | Aze-Flu (137μg Aze/50μg Flu per spray), 1 spray/nostril BID + Saline irrigation BID | Azelastine (70μg/spray), 2 sprays/nostril BID + Fluticasone (50μg/spray), 1 spray/nostril BID | |
| LS Mean Δ in TNSS at Week 4 | Greater reduction | Lesser reduction | p<0.001 |
| LS Mean Δ in TNSS at Week 2 | Greater reduction | Lesser reduction | p<0.001 |
| Other Outcomes | More favorable changes in rhinoscopy scores, VAS, and RQLQ scores. | ||
| Safety | Comparable adverse event profile to control. | Comparable adverse event profile to experimental group. |
Here is a detailed methodology for a typical phase III trial investigating azelastine for allergic rhinitis, synthesized from the reviewed studies [1] [2].
The following diagrams illustrate the overall patient journey in a typical trial and the multi-modal mechanism of action of azelastine.
Figure 1: Clinical Trial Workflow for Azelastine in Allergic Rhinitis. This diagram outlines the key stages of a phase III trial, from screening through to final analysis [1].
Figure 2: Multimodal Mechanism of Action of Azelastine. Azelastine exerts its effects through histamine receptor blockade and multiple anti-inflammatory actions [3].
For consistent dosing in clinical or research settings, proper administration technique is critical. The following workflow and protocol details the optimized steps based on manufacturer and clinical guidance.
Table: Detailed Administration Protocol Steps
| Step | Procedure | Technical Rationale & Optimization Notes |
|---|---|---|
| 1. Prime Pump | Before first use, press pump 4-6 times until fine mist appears [1] [2]. If unused for ≥3 days, re-prime with 2 sprays [3] [2]. | Ensures accurate and consistent metered dosing. A fine mist, not a stream, is required for optimal distribution and to avoid discomfort [4]. |
| 2. Patient/Subject Positioning | Blow nose gently to clear nostrils [1] [2]. Hold bottle upright. Tilt head slightly forward, looking toward toes [1]. | Head-tilt forward technique helps prevent solution from draining into the throat, minimizing the common adverse effect of bitter taste [1]. |
| 3. Device Placement | Insert tip about 1/4 to 1/2 inch into nostril. Aim spray tip toward the back of the nose, away from the nasal septum [1] [4]. | Directing the spray laterally toward the inferior turbinate and nasal mucosa optimizes drug deposition on the target tissue and minimizes irritation [5]. |
| 4. Actuation | Close the opposite nostril. Press pump firmly and rapidly once while sniffing gently [1] [2]. | A firm, rapid press ensures a proper fine mist. Gentle sniffing helps pull the medication deeper into the nasal cavity without drawing it into the throat or lungs. |
| 5. Post-Administration | Do not tilt head back. Repeat steps for the other nostril. Wipe spray tip with a clean tissue and replace cap [1] [2]. | Prevents contamination. Not tilting the head back further reduces post-nasal drip and bitter taste. |
Table: Frequently Asked Questions (FAQs) & Troubleshooting
| Question/Issue | Cause & Solution |
|---|
| The spray has a bitter taste. | Cause: Common side effect [3] [2] [6]. Often due to incorrect head position or deep insertion of the tip, causing drainage to the throat. Solution: Optimize head position (tilt forward) and ensure proper device placement [1]. Do not tilt head back after spraying. | | The pump is clogged or not spraying a fine mist. | Cause: Dried medication or debris in the nozzle. Solution: Soak the spray pump unit in warm water. While submerged, actuate the pump several times to clear the blockage. Dry thoroughly before repriming [2] [4]. Do not use a sharp object to unclog the nozzle. | | The spray causes nasal burning or sneezing. | Cause: Known local adverse reaction [3]. The sensation is often transient. Solution: Ensure the pump is producing a fine mist, not a stream. Confirm the solution is not expired. This effect may lessen with continued use. | | How should the spray be stored? | Solution: Store upright at room temperature. Tightly close the cap after use. Do not freeze. Discard any unused medication after the expiration date [2] [6]. |
Recent clinical investigations have explored new applications for azelastine, providing robust protocols for research. The 2025 CONTAIN trial offers a key methodology for pre-exposure prophylaxis studies.
Key Findings from the CONTAIN Trial (2025):
A 2025 multicenter trial in China investigated a enhanced delivery method for moderate-to-severe allergic rhinitis [9].
Methodology:
Modifying the formulation of azelastine is the most direct approach to increase its residence time in the nasal cavity. The following table outlines key strategies and their mechanisms of action.
| Strategy | Mechanism of Action | Example Components |
|---|---|---|
| Mucoadhesive Polymers | Increase viscosity and adhere to the mucus layer, slowing clearance [1]. | Chitosan, Hypromellose (used in azelastine trials) [2] [1]. |
| Permeation Enhancers | Temporarily and reversibly increase mucosal permeability to improve drug absorption [1]. | Chitosan, Cyclodextrins, Polysorbates [1]. |
| Nanocarrier Systems | Protect the drug, enhance penetration, and can be engineered for sustained release [3] [1]. | Liposomes, Lipid nanoparticles (SLNs, NLCs), Polymeric nanoparticles, Bilosomes [1] [4]. |
| Viscosity Adjustment | Higher viscosity formulations can prolong contact with the mucosa [1]. | Various gelling agents. |
The relationships between these strategies, the properties they influence, and the final goal of improved retention are illustrated in the following workflow:
To systematically develop and test new azelastine formulations, researchers can employ the following established methodologies.
This protocol assesses how well a formulation adheres to mucosal surfaces and releases its drug payload.
This experiment measures how effectively the drug permeates through nasal tissue, indicating potential for local retention and systemic absorption.
This method visually tracks where the formulation deposits in the nose and how quickly it is cleared, which is critical for targeting specific regions like the olfactory area.
Q1: What are the critical storage conditions for azelastine hydrochloride powder to ensure its stability? To maintain the stability and integrity of azelastine hydrochloride in a research setting, adhere to the following conditions [1] [2]:
Q2: Under what stress conditions does azelastine hydrochloride degrade, and what are the major degradation products? A 2024 study characterized the stress degradation of azelastine hydrochloride under ICH-prescribed conditions. The table below summarizes the conditions under which significant degradation occurs and the number of resulting products [3].
| Stress Condition | Significant Degradation? | Number of Identified Degradation Products |
|---|---|---|
| Acidic Hydrolysis | Yes [3] | Multiple (Total of 6 across all conditions) [3] |
| Alkaline Hydrolysis | Yes [3] | Multiple (Total of 6 across all conditions) [3] |
| Oxidative Stress | Yes [3] | Multiple (Total of 6 across all conditions) [3] |
| Thermal Stress | Not Specified | Multiple (Total of 6 across all conditions) [3] |
| Photolytic Stress | Yes (under neutral conditions) [3] | Multiple (Total of 6 across all conditions) [3] |
Q3: How do excipients and pH affect the stability of azelastine in solution? A 2022 stability study of H1 antihistamines provides key insights into the behavior of azelastine (AZE) in solution, which is critical for formulating experimental solutions or drug delivery systems [4].
For researchers aiming to characterize the stability of azelastine hydrochloride, the following validated protocols can be replicated.
Protocol 1: Forced Degradation Study for LC-UV/PDA and LC-Q/TOF-MS Analysis
This protocol is adapted from a method validation and characterization study, which successfully identified six degradation products [3].
The workflow for this protocol is outlined below.
Protocol 2: Investigating Stability in the Presence of Excipients
This protocol is based on a study that examined drug-excipient interactions under stress conditions [4].
The table below summarizes core mechanistic and clinical evidence related to azelastine-induced somnolence.
| Aspect | Key Evidence & Mechanisms | Relevant Studies |
|---|---|---|
| Primary Mechanism | Antagonism of central nervous system (CNS) histamine H1 receptors; systemic absorption leads to CNS penetration [1] [2]. | Preclinical & Pharmacodynamic Data [1] |
| Somnolence Incidence | Commonly mild; "bitter taste" most frequent adverse event; somnolence reported but often not leading to trial discontinuation [3] [4]. | Multiple Clinical Trials [3] [4] |
| Key Contributing Factor | Systemic bioavailability of approximately 40% after intranasal administration [1] [4]. | Bioavailability Studies [1] [4] |
| Evidence of Symptom-Specificity | One study found azelastine improved sleep quality but did not significantly reduce daytime somnolence versus placebo [5]. | Golden et al. (2000) Clinical Trial [5] |
The following diagram illustrates the mechanism by which azelastine can lead to somnolence, which is crucial for designing targeted experiments.
For reliable assessment of somnolence in clinical trials, standardized protocols and measurement tools are essential.
Q1: What is the most common source of interference when analyzing azelastine? The primary source of interference is from its major active metabolite, desmethylazelastine. Due to their structural similarity, they can co-elute or have overlapping signals if the analytical method lacks sufficient selectivity [1].
Q2: How can I resolve interference from the desmethylazelastine metabolite? The most effective approach is to use LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) with a Multiple Reaction Monitoring (MRM) mode. This technique provides the high selectivity needed to distinguish between the parent drug and its metabolite based on their unique mass-to-charge ratios [2] [1].
The table below compares two validated LC-MS/MS methods that successfully separate and quantify both compounds simultaneously.
| Parameter | Method from Zha et al. (2012) | Method from Park et al. (2010) |
|---|---|---|
| Analytes | Azelastine & Desmethylazelastine [1] | Azelastine only [2] |
| Sample Volume | 0.5 mL human plasma [1] | 1.0 mL human plasma [2] |
| Extraction | Liquid-Liquid Extraction [1] | Liquid-Liquid Extraction with n-hexane:2-propanol (97:3, v/v) [2] |
| Column | Polar-RP column [1] | YMC C8 column [2] |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Formate (pH 3.0) [1] | Acetonitrile:(5 mM) Ammonium Acetate (70:30, v/v, pH=6.4) [2] |
| Detection (MS/MS) | API 4000, ESI+ [1] | API5000, ESI+ [2] |
| MRM Transitions | Azelastine: m/z 382.2→112.2 [2] [1] Desmethylazelastine: m/z 368→165 [1] | Azelastine: m/z 382.2→112.2 [2] | | LLOQ | 10 pg/mL for both analytes [1] | 10 pg/mL [2] |
Q3: I am using an LC-MS/MS method, but I am observing unexpected signal loss. What could be the cause? Unexpected signal loss, particularly for desmethylazelastine, can be caused by adsorption to glassware. One study specifically identified that using glass volumetric flasks and tubes led to a significant loss of the metabolite's signal [1].
Q4: Are there any other techniques to analyze azelastine without metabolite interference? While less sensitive, HPLC with fluorometric detection has been historically used [1]. However, it lacks the inherent selectivity of MS/MS detection, making method optimization for chromatographic separation more critical to avoid interference.
Here is a detailed workflow for a method that simultaneously determines azelastine and desmethylazelastine in human plasma, incorporating the key troubleshooting points.
1. Sample Preparation (Critical Steps to Prevent Signal Loss)
2. LC-MS/MS Analysis
The table below summarizes two established and validated extraction methods for azelastine (AZL) from human plasma and nasal mucosa, detailing the core principles and key parameters.
| Biological Matrix | Extraction Principle | Key Steps & Solvents | Critical Parameters | Compatible Analysis |
|---|
| Human Plasma [1] | Liquid-Liquid Extraction (LLE) | 1. Plasma + Internal Standard (Clomipramine). 2. Extraction with n-hexane:2-propanol (97:3, v/v). 3. Vortex (10 min), centrifuge. 4. Evaporate organic layer (N₂, 40°C). 5. Reconstitute in mobile phase. | - Sample Volume: 1.0 mL plasma.
This LC-ESI/MS/MS method is highly sensitive and suitable for pharmacokinetic studies [1].
Step 1: Preparation
Step 2: Extraction
Step 3: Post-Extraction
Step 4: LC-MS/MS Analysis
For complex matrices, these advanced techniques can improve selectivity and sensitivity:
The following diagram illustrates the workflow of this tandem EME/DLLME system for extracting basic drugs like azelastine from a complex biological fluid.
Q1: What is the most critical factor for achieving high extraction recovery for azelastine from plasma?
Q2: My HPLC analysis shows interfering peaks. How can I improve the selectivity of my sample preparation?
Q3: I am working with a very small sample volume. How can I still achieve a detectable signal?
Q4: My method requires high throughput. Which extraction technique is fastest?
Q5: Are there any stability concerns I should be aware of during extraction and analysis?
Here are answers to common questions and solutions to specific problems encountered during azelastine chromatography.
1. Why is my azelastine peak tailing or fronting?
Peak tailing or fronting is often due to chemical interactions or suboptimal mobile phase conditions.
2. Why is there poor resolution between azelastine and other compounds?
Insufficient resolution is typically related to the selectivity of the chromatographic conditions.
3. Why do I see unexpected peaks or a loss of azelastine signal?
This can indicate chemical degradation of the analyte.
For a concrete starting point, here is a validated HPLC-UV method for the simultaneous determination of azelastine with another drug, demonstrating robust peak separation.
Validated Method for Concurrent Estimation of Azelastine and Cetirizine [2]
This protocol can be adapted as a basis for your own method development.
| Parameter | Specification |
|---|---|
| Objective | Concurrent estimation of Azelastine (AZE) and Cetirizine (CTZ) in aqueous humor, raw materials, and eye drops. |
| Design | 2³ Full Factorial Design for optimization. Independent factors: pH, Acetonitrile ratio, and Flow rate [2]. |
| Column | C8 (Hypersil MOS, 5 µm, 150 mm × 4.6 mm) [2]. |
| Mobile Phase | Acetonitrile: 0.3% Triethylamine (pH adjusted to 5 with phosphoric acid) (60:40, v/v) [2]. |
| Flow Rate | 1.2 mL/min [2]. |
| Detection | UV at 216 nm [2]. |
| Runtime | < 6 minutes [2]. |
| Linearity | 0.5–10.0 µg/mL for AZE (Correlation coefficient: 0.9998) [2]. |
| LOD/LOQ | LOD: 0.158 µg/mL; LOQ: 0.479 µg/mL for AZE [2]. |
Sample Preparation (for eye drops):
The following diagram outlines a logical, step-by-step workflow to diagnose and resolve common azelizine peak separation issues.
The following table summarizes the primary protein targets of azelastine identified in research and the key parameters used to characterize these interactions.
| Protein Target | Biological Context | Key Binding Parameters Studied | Primary Analytical Methods Used |
|---|---|---|---|
| Sodium Taurocholate Co-transporting Polypeptide (NTCP) [1] | Hepatitis B Virus (HBV) entry receptor on hepatocytes [1] | Inhibitory activity (IC₅₀); Binding affinity and stability from simulation [1] | In silico docking/MD simulation; In vitro virological assays (ELISA, qPCR) [1] |
| Human Serum Albumin (HSA) [2] | Main plasma carrier protein, affecting drug pharmacokinetics [2] | Association/Binding constant (K); Number of binding sites (n); Thermodynamic parameters (ΔH, ΔG, ΔS) [2] | Multi-spectroscopic methods (e.g., Fluorescence) [2] |
Here are detailed methodologies for key experiments cited in the research.
This protocol is based on the study that identified azelastine as a potent binder of NTCP [1].
This protocol validates the functional consequences of azelastine binding to NTCP [1].
This method is crucial for quantifying azelastine and other drugs in ex vivo samples, relevant for pharmacokinetic studies [3].
Q1: During in silico docking, my results show poor binding affinity for azelastine to NTCP, contrary to literature. What could be wrong?
Q2: The inhibitory effect of azelastine on HBsAg/HBeAg in my HepG2.2.15 cell assays is inconsistent. How can I improve reproducibility?
Q3: My HPLC analysis of azelastine from nasal swab samples shows poor recovery and peak shape. How can I optimize this?
Q4: I want to study the binding of azelastine to Human Serum Albumin (HSA). Which method is most straightforward to obtain binding constants?
The following diagram illustrates the core workflow for establishing azelastine's activity against HBV, from initial discovery to functional validation.
Diagram 1: Workflow for establishing azelastine's anti-HBV activity.
For a deeper understanding of azelastine-protein interactions, consider these advanced methodologies reviewed in the literature:
The table below summarizes key efficacy and safety data from clinical studies to facilitate a direct comparison.
| Aspect | Azelastine Hydrochloride (Intranasal) | Fluticasone (Intranasal) |
|---|---|---|
| Class / Mechanism of Action | Selective H1-receptor antagonist; additional anti-inflammatory properties (inhibits leukotrienes, cytokines) [1] [2] | Corticosteroid; broad anti-inflammatory action on multiple cell types (mast cells, eosinophils) and mediators (histamine, leukotrienes) [3] [4] |
| Onset of Action | Within 30 minutes [5] | Not explicitly stated in results; typically slower than antihistamines |
| Efficacy (TNSS Reduction) | 0.15% AZE: -3.45 LS mean change (20.2% from baseline 16.60) over 28 days (PAR) [6] 0.10% AZE: -3.37 LS mean change (20.5% from baseline 16.35) over 28 days (PAR) [6] | Highly significant (p=0.001) reduction by day 7; scores reduced to zero by day 15 in one study (AR) [3] | | Comparative Efficacy (Head-to-Head) | One study found comparable efficacy to fluticasone after 3 months (p=0.06) [7] | One study found superior early (day 7) symptom reduction vs. azelastine (p=0.001) [3] | | Key Safety Profile | Generally well-tolerated; most common AEs: bitter taste, nasal discomfort, epistaxis (generally mild) [6] [5] Rare, mild somnolence reported [6] | Generally well-tolerated; AEs reported by 33.3% of patients in one study (e.g., local irritation) [3] Risk of oral thrush (inhalation) [4] | | FDA-Approved Indications | Seasonal Allergic Rhinitis (SAR), Perennial Allergic Rhinitis (PAR), Nonallergic Vasomotor Rhinitis [1] [2] | Allergic and Nonallergic Rhinitis, Chronic Rhinosinusitis (with/without polyps) [4] |
For a deeper scientific analysis, here is a detailed breakdown of the key clinical trials and their methodologies.
The therapeutic effects of azelastine and fluticasone are achieved through distinct pharmacological pathways, as illustrated below.
Summary of Pathways:
While the provided data is robust, some studies showing comparable efficacy between the two agents are open-label, potentially introducing bias [3] [7]. Further large-scale, double-blind, direct comparative studies with standardized protocols and longer durations could help solidify these findings and better define their roles in treatment algorithms.
Azelastine and desloratadine represent two distinct second-generation antihistamines with different chemical structures, administration routes, and clinical applications. Azelastine, a phthalazine derivative, is primarily administered as an intranasal spray for allergic rhinitis and as ophthalmic solutions for allergic conjunctivitis, with its first FDA approval dating back to 1996. It functions as a selective H1-receptor antagonist with additional affinity for H2-receptors, and exhibits notable anti-inflammatory properties beyond mere histamine blockade [1]. Desloratadine, in contrast, is the primary active metabolite of loratadine, developed as an oral medication for seasonal allergic rhinitis and chronic idiopathic urticaria. It demonstrates marked selectivity for H1-receptors with minimal interaction with other receptor types [2].
The structural differences between these compounds underlie their distinct pharmacokinetic profiles. Azelastine has a relatively long elimination half-life of approximately 22 hours, with its active metabolite desmethylazelastine exhibiting an even longer half-life of 54 hours [1]. Following intranasal administration, azelastine achieves peak plasma concentrations within 2-3 hours with a systemic bioavailability of approximately 40% [1]. Desloratadine, when administered orally, demonstrates a favorable safety profile with minimal penetration across the blood-brain barrier, resulting in reduced sedative effects compared to first-generation antihistamines [3].
Table 1: Fundamental Pharmacological Profiles of Azelastine and Desloratadine
| Parameter | Azelastine | Desloratadine |
|---|---|---|
| Primary Administration Route | Intranasal, ophthalmic | Oral |
| Receptor Target Primary Affinity | H1-receptor (selective) | H1-receptor (highly selective) |
| Additional Receptor Interactions | H2-receptor, mast cell stabilization | Minimal muscarinic interaction |
| Systemic Bioavailability | ~40% (intranasal) | Well-absorbed |
| Elimination Half-Life | 22 hours (parent), 54 hours (metabolite) | Approximately 27 hours |
| Key Metabolic Pathways | CYP-mediated oxidation to desmethylazelastine | UGT2B10-mediated glucuronidation |
| FDA Initial Approval | 1996 | 2001-2002 |
The receptor binding characteristics of azelastine and desloratadine reveal substantial differences in their mechanisms of action at the molecular level. Desloratadine demonstrates exceptional binding affinity for the human H1 receptor, with saturation binding studies using [³H]desloratadine revealing a Kd value of 1.1 ± 0.2 nM when assessed with cloned human histamine H1 receptors expressed in Chinese hamster ovary (CHO) cells [3]. This high affinity translates to functional potency in cellular assays, where desloratadine effectively inhibits histamine-induced calcium mobilization with an IC50 of 1.8 nM [3]. The compound exhibits noncompetitive antagonism characteristics, as evidenced by its ability to suppress maximal histamine-induced responses in functional assays, suggesting pseudoirreversible receptor binding or interaction with an allosteric site [3].
Azelastine's binding profile shows somewhat lower absolute affinity for the H1 receptor compared to desloratadine, but it compensates with additional pharmacological actions. Beyond H1 receptor antagonism, azelastine demonstrates mast cell-stabilizing properties and inhibits the production and release of multiple inflammatory mediators, including leukotrienes, kinins, and platelet-activating factor [4]. This broader mechanism of action contributes to its clinical efficacy despite potentially lower receptor affinity. Additionally, azelastine has been shown to reduce concentrations of substance P and bradykinin in nasal secretions, further expanding its anti-inflammatory profile beyond conventional H1 antagonism [1].
Table 2: Comparative Binding Kinetics and Functional Parameters
| Parameter | Azelastine | Desloratadine |
|---|---|---|
| H1 Receptor Binding Affinity (Kd) | Not quantitatively specified in sources; known to be potent | 1.1 ± 0.2 nM |
| Functional Inhibition (IC50) | Data not available | 1.8 nM (calcium mobilization) |
| Receptor Antagonism Type | Data not available | Noncompetitive |
| Target Residence Time | >40 minutes | Data not available |
| Off-Target Receptor Interactions | H2-receptor, phospholipase A2, leukotriene C4 synthase inhibition | Minimal interaction with muscarinic receptors (Ki values 47-320 nM) |
| HERG Channel Affinity | No significant binding | No significant binding up to 10 μM |
The drug-target residence time represents a crucial kinetic parameter that profoundly influences the duration of pharmacological effect beyond what would be predicted from plasma half-life alone. Research indicates that azelastine exhibits a particularly long residence time at the H1 receptor, exceeding 40 minutes according to studies measuring functional recovery of H1 receptor responsiveness after antagonist removal [5]. This extended residence time correlates with insurmountable antagonism characteristics, wherein the receptor binding persists even during transient peaks of histamine release following allergen exposure.
The functional significance of extended residence time becomes apparent in ex vivo experiments where azelastine and other long-residence antihistamines like GSK1004723 maintain inhibition of histamine-induced bronchial contraction even after removal of free drug [5]. This prolonged target engagement suggests that drugs with longer residence times may provide clinical efficacy extending beyond their plasma clearance, potentially offering protection against breakthrough symptoms during allergen exposure. The receptor recovery time following azelastine exposure demonstrates more than 40-fold variation across different antihistamines, establishing residence time as a significant predictor of in vivo efficacy [5].
The molecular interactions of azelastine and desloratadine with the histamine H1 receptor involve complex mechanisms that extend beyond simple competitive antagonism. Desloratadine demonstrates noncompetitive binding characteristics as evidenced by its ability to suppress maximal histamine-induced responses in functional assays [3]. This suggests that desloratadine may bind to an allosteric site on the H1 receptor or form such stable receptor complexes that it effectively behaves as an irreversible antagonist under physiological conditions. The slow dissociation kinetics of desloratadine from the H1 receptor contribute to its prolonged duration of action, allowing once-daily dosing despite a plasma half-life that might otherwise necessitate more frequent administration [2].
Azelastine exhibits a multimodal mechanism of action that encompasses both receptor blockade and downstream inhibition of inflammatory signaling pathways. In addition to H1 receptor antagonism, azelastine demonstrates inhibitory effects on phospholipase A2 and leukotriene C4 synthase, enzymes critically involved in the generation of inflammatory lipid mediators [1]. This broader mechanism translates to reduced production of leukotrienes in nasal lavage fluids of rhinitis patients, providing a therapeutic benefit beyond symptomatic relief from histamine-mediated symptoms [1]. Furthermore, azelastine has been shown to down-regulate ICAM-1 expression during both early- and late-phase allergic responses, potentially reducing inflammatory cell adhesion to epithelial cells [6].
Visualization 1: Molecular Mechanisms of Azelastine and Desloratadine in Allergic Response Inhibition. This diagram illustrates the multimodal inhibitory approaches of both antihistamines, with azelastine (blue) targeting multiple points in the inflammatory cascade and desloratadine (green) providing high-affinity receptor blockade with additional anti-inflammatory effects.
The quantitative assessment of receptor binding parameters relies on sophisticated experimental methodologies that provide insights into drug-receptor interactions. Saturation binding analyses with radiolabeled ligands, such as [³H]desloratadine, enable precise determination of binding affinity (Kd) and receptor density (Bmax) in membrane preparations from recombinant cell systems [3]. These studies have confirmed that desloratadine binds with high affinity (Kd=1.1±0.2 nM) to a single population of receptor sites without cooperative interactions [3].
Functional recovery assays represent another crucial methodological approach for evaluating the kinetic aspects of receptor binding. In these experiments, cells endogenously expressing H1 receptors (such as HeLa cells) are incubated with antihistamines, followed by removal of unbound drug and subsequent monitoring of histamine-induced response recovery over time [5]. These assays utilize either calcium-sensitive fluorescent dyes or label-free dynamic mass redistribution technology to quantify the restoration of receptor functionality, providing a physiologically relevant metric for the duration of target engagement [5]. For azelastine, such assays have demonstrated a receptor recovery time consistent with its long residence time, exceeding 40 minutes in comparative studies [5].
The distinct binding profiles of azelastine and desloratadine translate into differentiated clinical applications and therapeutic advantages. Azelastine's multimodal mechanism with mast cell-stabilizing and broad anti-inflammatory properties makes it particularly suitable for mixed rhinitis presentations where both allergic and non-allergic triggers contribute to symptoms [4]. Clinical studies have demonstrated azelastine's particular effectiveness in alleviating nasal congestion and post-nasal drip, symptoms that are often less responsive to selective H1 antagonists [4] [6]. The rapid onset of action (within 15 minutes for nasal spray formulations) combined with long duration of effect provides both immediate and sustained symptom control [4].
Desloratadine's highly selective H1 receptor binding with minimal off-target interactions results in a favorable side effect profile with minimal sedation and anticholinergic effects [2] [3]. This pharmacological selectivity makes it particularly suitable for patients requiring long-term daily administration where compound accumulation might pose concerns with less selective agents. Clinical trials have established desloratadine's efficacy in improving both nasal and non-nasal symptoms of seasonal allergic rhinitis, with sustained effects throughout the 24-hour dosing interval [2]. Additionally, its noncompetitive binding characteristics may provide continued efficacy even in the face of transient histamine surges that might overcome competitive antagonists [3].
The differential binding kinetics of azelastine and desloratadine offer valuable insights for future antihistamine development and research applications. Azelastine's broad anti-inflammatory profile suggests potential applications beyond allergic rhinitis, possibly extending to other inflammatory conditions where mast cell activation and leukotriene production play pathogenic roles [1] [4]. However, its bitter taste profile (reported by 19.7% of patients in clinical trials) represents a formulation challenge that may limit patient adherence [7].
Desloratadine's exceptional receptor affinity and clean off-target profile establish it as a valuable reference compound for studying structure-activity relationships in H1 antagonist development [3]. Its pseudoirreversible binding characteristics provide a template for designing next-generation antihistamines with prolonged target engagement without extended plasma half-lives, potentially reducing systemic exposure while maintaining efficacy [5] [3]. Additionally, desloratadine's identification as a relatively selective UGT2B10 inhibitor highlights the importance of comprehensive metabolic profiling even for compounds with otherwise clean interaction profiles [8].
Table 3: Experimental Methodologies for Assessing Binding Parameters
| Methodology | Key Measures | Applications to Azelastine/Desloratadine |
|---|---|---|
| Radioligand Binding Assays | Kd (affinity), Bmax (receptor density), Ki (inhibition constant) | Desloratadine: Kd=1.1 nM determination [3] |
| Functional Calcium Mobilization | IC50 (functional potency), mechanism of antagonism | Desloratadine: IC50=1.8 nM, noncompetitive antagonism [3] |
| Receptor Recovery Assays | Residence time, functional recovery kinetics | Azelastine: >40 minute residence time [5] |
| Dynamic Mass Redistribution | Label-free whole cell response, pathway activation | Correlation with residence time for both compounds [5] |
| Inflammatory Mediator Measurement | Cytokine, leukotriene, histamine release inhibition | Both compounds: Multiple anti-inflammatory effects [1] [2] |
The comprehensive analysis of azelastine and desloratadine receptor binding reveals two distinct pharmacological strategies for H1 receptor antagonism. Desloratadine exemplifies the high-affinity selective approach with exceptional specificity for the H1 receptor (Kd=1.1 nM) and noncompetitive binding characteristics that underlie its durable efficacy [3]. In contrast, azelastine employs a multimodal strategy with somewhat lower receptor affinity but complementary anti-inflammatory activities through mast cell stabilization and inhibition of multiple inflammatory mediators [1] [4]. The long target residence time exhibited by azelastine (>40 minutes) represents a significant kinetic advantage that contributes to sustained receptor blockade despite lower absolute affinity [5].
The following table consolidates quantitative results from multiple clinical trials, showing the improvement in Total Nasal Symptom Score (TNSS), a primary measure of allergic rhinitis severity.
| Study Reference & Design | Treatment Groups | Key Efficacy Findings (TNSS Reduction) | Statistical Significance & Notes |
|---|---|---|---|
| RCT, 2-week (2008) [1]\nN=151, SAR | 1. AZE + FP (Combo)\n2. AZE alone\n3. FP alone | • Combo: 37.9% improvement\n• AZE: 24.8% improvement\n• FP: 27.1% improvement | Combination therapy was significantly superior (P < 0.05) to either agent alone. |
| RCT, 14-day (2010) [2]\nN=610, SAR | 1. AZE/FP (Combo)\n2. AZE alone\n3. FP alone\n4. Placebo | • Combo: 28.4% improvement\n• FP: 20.4% improvement\n• AZE: 16.4% improvement\n• Placebo: 11.2% improvement | Combo was superior to placebo (P ≤ 0.02) and to each monotherapy (P ≤ 0.003). |
| Systematic Review & Meta-Analysis (2019) [3] | MP-AzeFlu vs. Placebo, AZE, and FP | • Mean change vs. Placebo: -2.41 (95% CI: -2.82 to -1.99)\n• Mean change vs. AZE: -1.40 (95% CI: -1.82 to -0.98)\n• Mean change vs. FP: -0.74 (95% CI: -1.17 to -0.31) | All comparisons were statistically significant (P < 0.001), confirming combo's superiority. |
| Prospective Comparative (2021) [4]\nN=240, 3-month | 1. FP + Oral Antihistamine\n2. AZE + Oral Antihistamine | • Both groups showed significant (P < 0.001) and comparable symptom reduction from baseline. | No statistically significant difference in post-treatment TNSS between groups (P=0.06). Highlights AZE's role as an alternative. |
For researchers to evaluate and replicate these findings, understanding the core experimental designs is critical. Key methodologies from the cited studies are detailed below.
| Methodological Component | Description from Key Studies |
|---|
| Study Population | • Diagnosis: Patients with moderate-to-severe Seasonal Allergic Rhinitis (SAR) or Perennial Allergic Rhinitis (PAR), often confirmed by specific IgE testing or consistent history and physical exam [4] [2] [1]. • Key Inclusion: Specific symptom severity score (e.g., Reflective TNSS ≥6) with a minimum congestion score [5]. | | Intervention & Comparators | • Intervention: MP-AzeFlu fixed-dose combination nasal spray (137 µg Azelastine HCl / 50 µg Fluticasone Propionate per spray), typically 1 spray per nostril twice daily [2] [5]. • Comparators: Placebo, AZE monotherapy, and FP monotherapy, often using the same device and dosing schedule to maintain blinding [2] [1]. | | Primary Outcome Measure | • Change from Baseline in Total Nasal Symptom Score (TNSS). The TNSS is the sum of four individual symptoms (nasal congestion, rhinorrhea, sneezing, nasal itching), each scored from 0 (none) to 3 (severe). Thus, the total score ranges from 0 to 12 [2] [5] [1]. • Scores are often recorded by patients as "instantaneous" (current symptoms) or "reflective" (symptoms over the previous 12 hours) [5]. | | Study Design & Blinding | • Design: Randomized, double-blind, placebo-controlled trials are standard [2] [3] [1]. • Blinding: Double-dummy techniques are used when comparing separate nasal sprays to ensure blinding. Studies comparing the branded and generic combo sprays use identical packaging [5]. | | Duration & Follow-up | • Typical short-term efficacy trials last 2 weeks [2] [1]. • Longer-term safety and efficacy studies can extend to 12 months [6]. |
The therapeutic superiority of the combination stems from the distinct yet complementary pharmacological actions of its two components, which target different phases of the allergic inflammatory response. The following diagram illustrates this synergy.
Complementary Mechanisms of Azelastine and Fluticasone
The diagram shows how Azelastine (blue) primarily blocks the early-phase response by antagonizing histamine H1 receptors and stabilizing mast cells, leading to rapid relief from sneezing and itching [4] [6]. Meanwhile, Fluticasone (red) suppresses the late-phase and chronic inflammation by inhibiting the recruitment and activation of various inflammatory cells, which is crucial for relieving nasal congestion and achieving sustained control [4] [6]. Their combination provides a broader and more effective intervention across the entire allergic response cascade.
The table below summarizes the key findings on the comparative properties of azelastine enantiomers.
| Aspect | Key Finding | Clinical/Experimental Implication |
|---|---|---|
| Pharmacological Activity | No significant difference between (R)- and (S)-enantiomers [1] | Developed and approved as a racemate; no single-enantiomer drug product [2] [1] |
| Metabolic Profile | Enantioselective metabolism observed in vivo in rats [1] | (S)-enantioler may be favored; potential for complex pharmacokinetics [1] |
| Primary Metabolite | Desmethylazelastine (DAZ) is active; comparative enantiomeric potency not specified [2] | Contributes to overall therapeutic effect and long half-life (54 hours) [2] |
The following methodologies were central to investigating the enantioselective metabolism of azelastine.
This method was developed for the simultaneous enantioselective determination of azelastine and its three metabolites (desmethylazelastine, 6-hydroxyazelastine, and 7-hydroxyazelastine) in rat plasma [1].
This workflow outlines the key steps from sample collection to data analysis for the LC-MS/MS method:
A capillary electrophoresis method was developed and validated as an alternative approach [1].
Azelastine undergoes oxidative metabolism primarily in the liver. The diagram below illustrates its major metabolic pathways and highlights where enantioselectivity occurs.
The key enantioselective finding is that after administration of the racemate to rats, the (S)-enantiomer of the parent drug azelastine was found in higher plasma concentrations than the (R)-enantiomer. Furthermore, the formation of the desmethyl (DAZ) and hydroxylated (6-OH-AZ, 7-OH-AZ) metabolites also showed enantioselectivity [1].
The following table details the pharmacological targets of azelastine compared to other common second-generation antihistamines.
| Drug Name | H1-Receptor Antagonism | Mast Cell Stabilization | Inhibition of Other Inflammatory Mediators | Key Differentiating Mechanisms |
|---|---|---|---|---|
| Azelastine (nasal spray/eye drops) | Selective antagonist (primary action) [1] | Yes; prevents release of histamine, tryptase, TNF-α, IL-6 [1] [2] | Yes; inhibits leukotrienes, PAF, ICAM-1, eosinophil chemotaxis [1] [2] | Multi-modal / "Dual-acting": Broad anti-inflammatory profile beyond antihistamine effect [2] |
| Cetirizine (oral) | Potent, selective antagonist [3] | Mild/Weak effect per some studies [3] | Reduces eosinophil migration in some models [3] | Primarily a potent, selective H1-blocker [3] |
| Loratadine (oral) | Selective antagonist [3] | Not a defined feature of its action [3] | No significant data reported [3] | Standard selective H1-blocker [3] |
| Fexofenadine (oral) | Selective antagonist [3] | No significant data reported [3] | No significant data reported [3] | Standard selective H1-blocker; low CNS penetration [3] |
The diagram below illustrates the multi-modal mechanism of azelastine in combating the allergic response.
The table below summarizes key clinical trial findings that directly compare azelastine with other antihistamines.
| Study Design & Reference | Compared Treatments | Key Efficacy Findings | Onset of Action |
|---|
| 4-way crossover RCT (EEU Model) [4] | Azelastine NS vs. Oral Cetirizine vs. Oral Loratadine vs. Placebo | Azelastine and cetirizine showed comparable overall efficacy, both superior to loratadine and placebo [4]. | Azelastine: 15 min Cetirizine: 60 min Loratadine: 75 min [4] | | 2-week RCT (Moderate-Severe SAR) [5] | Azelastine NS vs. Oral Cetirizine | Azelastine led to a significantly greater improvement in Total Nasal Symptom Score (TNSS) and quality of life (RQLQ) than cetirizine [5]. | Azelastine showed significant improvement vs. cetirizine at 60 and 240 minutes post-dose [5]. | | Add-on Therapy RCT (Moderate-Severe AR) [6] | (Azelastine + Budesonide NS) vs. (Montelukast + Budesonide NS) | The Azelastine add-on group showed a significantly greater improvement in quality of life (SNOT-22 score) than both Montelukast and Budesonide-only groups [6]. | The study assessed outcomes at 1 and 3 months, demonstrating sustained superior efficacy for the azelastine combination [6]. |
The table below summarizes key efficacy and safety findings from clinical trials and major guidelines:
| Aspect | Details and Findings |
|---|
| Proven Efficacy | • Significant reduction in Total Vasomotor Rhinitis Symptom Score (TVRSS) vs. placebo [1] [2]. • Effective for symptoms: rhinorrhea, sneezing, postnasal drip, and nasal congestion [1] [3]. | | Onset of Action | As an intranasal antihistamine, azelastine has a relatively fast onset of action [4]. | | Recommended Use | The AAFP recommends azelastine as a first-line treatment for VMR presenting with rhinorrhea, sneezing, and postnasal drip [3]. | | Safety & Tolerability | • Most common side effect: Bitter taste (19.4% vs. 2.4% with placebo) [1] [5]. • Low incidence of somnolence (3.2%); comparable to placebo for most other side effects [5]. |
The efficacy of azelastine for VMR is established in randomized, double-blind, placebo-controlled trials, which are the gold standard for clinical validation.
This standardized methodology ensures that the observed benefits can be reliably attributed to the drug.
Azelastine's efficacy in VMR, a condition not primarily driven by histamine, suggests mechanisms beyond traditional antihistamine activity. The diagram below illustrates its multi-targeted pharmacological profile.
The diagram above shows that azelastine works through multiple pathways [4]:
This broad mechanism explains its effectiveness in VMR, where triggers often involve non-allergic nervous system activation.
When compared to other VMR treatments, azelastine holds a distinct position, particularly for certain symptom profiles.
For researchers and drug development professionals, the data on azelastine for VMR underscores several key points:
A foundational in vitro study directly compared the effects of the combination MP-AzeFlu (azelastine hydrochloride + fluticasone propionate) with its individual components.
Clinical studies support the complementary effects of these agents, showing that they can achieve similar symptom control through different pathways, with the combination offering an enhanced benefit.
| Clinical Context | Azelastine Performance | Fluticasone Performance | Combination Performance |
|---|---|---|---|
| Allergic Rhinitis (Monotherapy) | TNSS improved from 9 to 1 after 3 months [2] | TNSS improved from 10 to 1 after 3 months [2] | N/A |
| Allergic Rhinitis (Add-on Therapy) | N/A | N/A | Nasal saline irrigation + Aze-Flu spray resulted in significantly greater TNSS reduction vs. separate sprays [3] [4] |
| OSA with CPAP Therapy | N/A | N/A | Trend of improved CPAP adherence vs. placebo, significant in subgroup using lower pressure [5] |
The following diagram illustrates the synergistic anti-inflammatory pathways of azelastine and fluticasone propionate, explaining how their combination achieves a superior effect.
The table below summarizes two common analytical techniques used for determining Azelastine, as identified in the search results. This can guide your method development and validation efforts.
| Method | Principle / Type | Key Experimental Conditions | Analyzed Matrix | Key Performance Data from Literature |
|---|
| Green Spectrophotometric Method [1] | Absorbance Subtraction & Chemometric Models (PLSR) | - Solvent: Methanol (HPLC grade) [1]
The general workflow for developing and validating a method like the spectrophotometric one described above can be visualized as follows:
While the search results lack explicit multi-laboratory cross-validation data, you can design a robust cross-validation study based on standard practices and the methods described.
The process of cross-validation typically builds upon a complete internal validation, as shown below:
For a hands-on approach, here is a more detailed breakdown of the Green Spectrophotometric Method [1], which you could use as a basis for a cross-validation exercise.